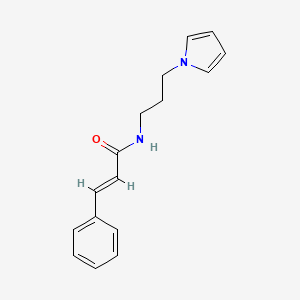![molecular formula C18H18N2O4S2 B2769470 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886935-84-8](/img/structure/B2769470.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves the reaction of 6-ethoxybenzo[d]thiazole with 4-(ethylsulfonyl)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group would yield a carboxylic acid derivative, while reduction of a nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are explored for their therapeutic potential in treating diseases like cancer and bacterial infections.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide
- N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamide
Uniqueness
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide stands out due to its unique combination of the ethoxybenzo[d]thiazole and ethylsulfonylbenzamide moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-24-13-7-10-15-16(11-13)25-18(19-15)20-17(21)12-5-8-14(9-6-12)26(22,23)4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKBNRJJQCZGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2769389.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2769392.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea](/img/structure/B2769401.png)
![2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2769403.png)
![Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2769404.png)


![4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine](/img/structure/B2769410.png)
